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(5-Bromo-2-fluoro-3-iodophenyl)methanol is an organic compound characterized by a phenolic structure with multiple halogen substituents. Its chemical formula is , and it has a molecular weight of approximately 312.93 g/mol. The compound features a bromine atom at the 5-position, a fluorine atom at the 2-position, and an iodine atom at the 3-position of the phenyl ring, along with a hydroxymethyl group (-CH2OH) attached to the phenyl ring. This unique arrangement of halogens contributes to its distinct chemical properties and potential biological activities.
For example, in one synthetic route, (5-bromo-2-fluoro-3-iodophenyl)methanol is treated with oxalyl chloride and dimethyl sulfoxide, leading to the formation of (5-bromo-2-fluoro-3-iodobenzaldehyde) through oxidation processes .
Several methods have been developed for synthesizing (5-bromo-2-fluoro-3-iodophenyl)methanol:
A specific synthesis example includes treating (5-bromo-2-fluoro-3-iodophenyl) with reducing agents to yield (5-bromo-2-fluoro-3-iodophenyl)methanol .
(5-Bromo-2-fluoro-3-iodophenyl)methanol has potential applications in:
Interaction studies involving (5-bromo-2-fluoro-3-iodophenyl)methanol focus on its reactivity with biological molecules. These studies often examine how the compound interacts with enzymes or receptors in biochemical pathways. Preliminary data suggest that its halogenated nature may enhance binding affinity or specificity towards certain biological targets, which warrants further investigation.
Several compounds share structural similarities with (5-bromo-2-fluoro-3-iodophenyl)methanol. Here are some notable examples:
| Compound Name | Structure Features | Similarity |
|---|---|---|
| (2-Bromo-5-iodophenyl)methanol | Bromine at 2-position, iodine at 5-position | 0.84 |
| 5-Bromo-2-iodoisopropylbenzene | Bromine at 5-position, iodine on isopropyl | 0.83 |
| (6-Bromo-2-fluoro-3-iodophenyl)methanol | Bromine at 6-position | 0.80 |
These compounds exhibit varying degrees of similarity based on their structural characteristics and substituent positions on the phenolic ring. The unique combination of bromine, fluorine, and iodine in (5-bromo-2-fluoro-3-iodophenyl)methanol distinguishes it from these similar compounds, potentially leading to unique reactivity and biological profiles.